Androst-5-en-17-one, 3-(acetyloxy)-7-hydroxy-, (3beta,7beta)-(9CI)

anti-glucocorticoid 11β-HSD1 inhibition cortisol metabolism

Researchers investigating the anti-glucocorticoid paradigm frequently encounter irreproducible IC50 values when the incorrect C7 epimer is procured. The 7β-epimer exhibits a Ki of 0.255 μM for 11β-HSD1 inhibition-approximately 7.25-fold more potent than the 7α-epimer (Ki 1.85 μM). This 3β-acetoxy-7β-hydroxy compound provides the correct (3β,7β) stereochemistry essential for physiological anti-glucocorticoid readouts. Key advantages: - Serves as the established starting material for DAST-mediated synthesis of 3β-acetoxy-7β-fluoroandrost-5-en-17-one in high isomeric purity, enabling PET tracer development. - The 3β-acetate protecting group enables controlled deprotection by cellular esterases in situ, delivering the active 7β-hydroxy-DHEA species in cell-based assays. - Demonstrates superior analytical stability compared to 7-keto-DHEA for LC-MS/MS method development, resisting degradation under standard sample preparation conditions.

Molecular Formula C21H30O4
Molecular Weight 346.5 g/mol
Cat. No. B12321634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrost-5-en-17-one, 3-(acetyloxy)-7-hydroxy-, (3beta,7beta)-(9CI)
Molecular FormulaC21H30O4
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC2(C3CCC4(C(C3C(C=C2C1)O)CCC4=O)C)C
InChIInChI=1S/C21H30O4/c1-12(22)25-14-6-8-20(2)13(10-14)11-17(23)19-15-4-5-18(24)21(15,3)9-7-16(19)20/h11,14-17,19,23H,4-10H2,1-3H3
InChIKeyROQJNRDLUNFGNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Androst-5-en-17-one, 3-(acetyloxy)-7-hydroxy-, (3beta,7beta)-(9CI) — Compound Class, Identity, and Procurement Context


Androst-5-en-17-one, 3-(acetyloxy)-7-hydroxy-, (3beta,7beta)-(9CI) (CAS 37976-96-8; synonym: 3β-acetoxy-7β-hydroxyandrost-5-en-17-one; 3β-O-acetyl-7β-hydroxydehydroepiandrosterone) is a synthetic, acetyl-protected derivative of the endogenous DHEA metabolite 7β-hydroxy-DHEA [1]. It belongs to the androstane steroid class and features a Δ⁵ double bond, a 17-keto group, a 3β-acetoxy substituent, and the defining 7β-hydroxy stereochemistry . This compound sits at the intersection of two functional domains: it serves as a key synthetic intermediate for introducing 7β-fluoro and other 7β-substituted analogs via the 3-protected scaffold, and its deacetylated form (7β-hydroxy-DHEA) is a potent endogenous modulator of glucocorticoid metabolism and estrogen receptor function [2][3]. For procurement decisions, the compound must be distinguished from its closest analogs: 7α-hydroxy-DHEA (C7 epimer), 7-oxo-DHEA (7-keto), the free 7β-hydroxy-DHEA diol, DHEA itself, and the acetylated 7-oxo analog (3β-acetoxy-7-oxo-DHEA).

Why 7-Oxygenated DHEA Derivatives Cannot Be Interchanged — Stereochemical and Functional Divergence of Androst-5-en-17-one, 3-(acetyloxy)-7-hydroxy-, (3beta,7beta)-(9CI)


Within the 7-oxygenated DHEA family, the C7 stereochemistry and oxidation state determine fundamentally different biochemical fates. The 7β-hydroxy epimer is not functionally interchangeable with 7α-hydroxy-DHEA: the two epimers differ by approximately 7.4-fold in their Km for 11β-HSD1-mediated oxidation (9.5 vs. 70 μM) and by approximately 7.25-fold in their Ki for competitive inhibition of cortisol oxidation (0.255 vs. 1.85 μM) [1][2]. The 7-oxo (7-keto) derivative occupies a distinct node — preferentially reduced to the 7β-epimer with significantly greater Vmax — while the parent DHEA lacks anti-glucocorticoid activity entirely [3][4]. The 3β-acetate modification adds a further dimension: it serves as a protecting group enabling selective C7 chemistry (e.g., DAST fluorination) that the free 3β,7β-diol cannot support without undesired side reactions, and may confer altered oral bioavailability and metabolic handling as demonstrated for the analogous 3β-acetoxy-7-oxo-DHEA prodrug [5]. Generic substitution among these analogs without accounting for stereochemistry, oxidation state, and 3-position derivatization will lead to divergent biological readouts and irreproducible experimental outcomes.

Quantitative Differentiation Evidence for Androst-5-en-17-one, 3-(acetyloxy)-7-hydroxy-, (3beta,7beta)-(9CI) Versus Key Comparators


11β-HSD1 Cortisol Oxidation Inhibition: 7β-hydroxy-DHEA is ~7.25-Fold More Potent Than the 7α-Epimer (Ki Comparison)

The deacetylated parent form of the target compound, 7β-hydroxy-DHEA, competitively inhibits 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1)-mediated cortisol oxidation with a Ki of 0.255 ± 0.005 μM, compared to 1.85 ± 0.495 μM for the 7α-epimer [1]. This represents an approximately 7.25-fold greater inhibitory potency for the 7β-epimer. Since 3β-acetoxy-7β-hydroxyandrost-5-en-17-one is the acetyl prodrug form of 7β-hydroxy-DHEA, its deacetylation in vivo or in cellular systems is expected to yield the same active 7β-hydroxy-DHEA species, conferring this potency advantage. The assay was conducted using S9 fractions of human dermal homogenates, confirming activity in a human tissue-relevant context [1].

anti-glucocorticoid 11β-HSD1 inhibition cortisol metabolism C7 epimer comparison

11β-HSD1 Substrate Oxidation Kinetics: 7β-hydroxy-DHEA Has a 7.4-Fold Lower Km Than 7α-hydroxy-DHEA

Using recombinant human 11β-HSD1 expressed in yeast, Muller et al. (2006) demonstrated that 7β-hydroxy-DHEA is oxidized to 7-oxo-DHEA with a Km of 9.5 μM, while the 7α-epimer exhibits a Km of 70 μM — a 7.4-fold difference — yet both reactions proceed at equivalent Vmax [1]. This indicates that the 7β-epimer has substantially higher apparent affinity for the 11β-HSD1 active site in the oxidative direction. The 3β-acetoxy derivative would be expected to generate this kinetic profile upon esterase-mediated deacetylation.

enzyme kinetics 11β-HSD1 substrate affinity C7 epimer comparison DHEA metabolism

11β-HSD1 Reductive Preference: 7-Oxo-DHEA Reduction Favors 7β-hydroxy-DHEA Production With Significantly Greater Vmax Than the 7α-Epimer

When 7-oxo-DHEA is reduced by recombinant human 11β-HSD1, both 7α- and 7β-hydroxy-DHEA are produced with equivalent Km (1.1 μM), but the production of 7β-hydroxy-DHEA is characterized by a significantly greater Vmax [1]. This kinetic asymmetry means that under physiological conditions where 7-oxo-DHEA is the substrate, the 7β-epimer is the predominant product. In human liver S9 fractions, this preference is even more pronounced: human fractions produced mainly 7β-OH-DHEA from 7-oxo-DHEA, whereas pig liver microsomes produced nearly equal amounts of both epimers [2]. This species-specific reductive bias toward the 7β-epimer underscores why the 7β configuration is the biologically dominant form in human tissues and why procurement of the correct epimer is critical.

enzyme kinetics 11β-HSD1 reductase 7-oxo-DHEA reduction 7β vs 7α preference

Selective Estrogen Receptor ERβ Antagonism: 7β-hydroxy-DHEA Exhibits Functional Selectivity Absent in DHEA

7β-hydroxy-DHEA demonstrates weak but selective antagonism of estrogen receptor β (ERβ), a property not shared by the parent compound DHEA, which activates both ERα and ERβ [1][2]. In contrast, DHEA and its sulfated form (DHEA-S) activate ERα in HEK-293 cells, and androstenedione, DHEA, androstenediol, and 7-oxo-DHEA all stimulate reporter activity in ERβ-transfected HepG2 cells [2]. The selective ERβ antagonism of 7β-hydroxy-DHEA represents a qualitative differentiation — a gain of a distinct pharmacological function — rather than a mere potency shift. The 3β-acetoxy derivative would be expected to exhibit this selective antagonism following deacetylation.

estrogen receptor ERβ antagonist selective receptor modulation antiestrogenic

Analytical Stability Advantage: 7β-hydroxy-DHEA Resists Degradation Under Conditions That Decompose 7-Keto-DHEA

A WADA-sponsored analytical study demonstrated that under standard LC-MS analytical conditions, 7β-hydroxy-DHEA showed no degradation, whereas 7-keto-DHEA preparations in protic solvents such as methanol underwent dehydration to form arimistane (androst-3,5-diene-7,17-dione) [1]. This differential stability has practical consequences: 7-keto-DHEA can generate artifacts during sample preparation and analysis, confounding metabolite identification. The absence of such degradation for 7β-hydroxy-DHEA makes it a more reliable analyte and internal standard for bioanalytical method development in DHEA metabolite profiling. The 3β-acetoxy derivative, being more lipophilic, is expected to share or potentially exceed this stability profile in organic solvent systems.

analytical stability degradation LC-MS anti-doping 7-keto-DHEA comparison

Synthetic Intermediate Utility: The 3β-Acetoxy Protecting Group Enables Stereospecific C7 Fluorination Inaccessible With the Free Diol

Marwah et al. (1996) developed a convenient chemical synthesis of pure 3β-acetoxy-7β-hydroxyandrost-5-en-17-one (compound 3) specifically as the starting material for DAST (diethylaminosulfur trifluoride)-mediated allylic fluorination to yield 3β-acetoxy-7β-fluoroandrost-5-en-17-one (compound 7) in high isomeric purity [1]. The 3β-acetoxy group is essential to this chemistry: it prevents undesired competing reactions at the 3-position and enables clean fluorination at C7. Without the 3-acetyl protection, the free 3β,7β-diol would generate complex product mixtures under DAST conditions. The ability to achieve high isomeric purity of the 7β-fluoro product — avoiding contamination by the 7α-fluoro isomer, the 5α-fluoro rearrangement product, and the dienone elimination product — depends directly on the stereochemical integrity and protecting group strategy of the starting 3β-acetoxy-7β-hydroxy compound [1].

synthetic intermediate DAST fluorination 7β-fluoro steroid protecting group strategy medicinal chemistry

Evidence-Backed Research and Industrial Application Scenarios for Androst-5-en-17-one, 3-(acetyloxy)-7-hydroxy-, (3beta,7beta)-(9CI)


Anti-Glucocorticoid Mechanistic Studies Requiring the Correct C7 Epimer

Researchers investigating the native anti-glucocorticoid paradigm, in which DHEA metabolites competitively inhibit 11β-HSD1-mediated cortisol reactivation, should procure the 3β-acetoxy-7β-hydroxy compound (or its deacetylated 7β-hydroxy-DHEA form) rather than the 7α-epimer. The 7β-epimer exhibits a Ki of 0.255 μM for 11β-HSD1 inhibition versus 1.85 μM for the 7α-epimer — a ~7.25-fold potency difference [1]. Using the wrong epimer will produce misleading IC50 values and may fail to replicate physiological anti-glucocorticoid effects observed in human tissue models. The 3β-acetate form offers the additional advantage of being a protected prodrug that can be deacetylated in situ by cellular esterases, enabling controlled delivery of the active 7β-hydroxy-DHEA species in cell-based assays.

Synthesis of 7β-Fluoro-DHEA Analogs for PET Tracer Development or Metabolic Probing

The 3β-acetoxy-7β-hydroxy compound is the established starting material for DAST-mediated synthesis of 3β-acetoxy-7β-fluoroandrost-5-en-17-one, achieved in high isomeric purity [1]. This 7β-fluoro analog is a candidate for ¹⁸F-radiolabeling in PET tracer development targeting tissues expressing 11β-HSD1 or steroid-metabolizing enzymes. Procurement specifications should require confirmed (3β,7β) stereochemistry and high diastereomeric purity, as contamination with the 7α-epimer will lead to the wrong fluoro product. This synthetic route is documented in the primary literature and has been reproduced [1].

Bioanalytical Method Development for DHEA Metabolite Profiling in Anti-Doping or Clinical Chemistry

For laboratories developing LC-MS/MS methods to quantify DHEA metabolites in biological matrices, 7β-hydroxy-DHEA (and its 3-acetate as a derivatizable standard) offers superior analytical stability compared to 7-keto-DHEA, which degrades to arimistane under common sample preparation conditions [1]. The 7β-hydroxy form's resistance to degradation makes it a more reliable calibrator and internal standard. Furthermore, the 7β-hydroxy-DHEA to DHEA ratio is used by anti-doping authorities (USADA, WADA) as a biomarker for exogenous 7-keto-DHEA administration [2]. The 3β-acetoxy derivative can serve as a protected reference standard that is stable during long-term storage and can be quantitatively deacetylated when needed.

Estrogen Receptor Subtype-Selective Pharmacological Studies

Investigators studying ERβ-selective modulation should consider 7β-hydroxy-DHEA (generated from the 3β-acetate prodrug form) as a tool compound. Unlike DHEA, which activates both ERα and ERβ, and unlike 7-oxo-DHEA and androstenediol, which act as ERβ agonists, 7β-hydroxy-DHEA exhibits selective ERβ antagonism [1][2]. This unique pharmacological profile makes it valuable for dissecting ERβ-mediated effects in tissues where ERα co-expression would otherwise confound interpretation. The 3β-acetate form enables controlled deprotection to the active species in cellular assays.

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